molecular formula C16H25BN2O3 B1322753 N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 911227-46-8

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No.: B1322753
CAS No.: 911227-46-8
M. Wt: 304.2 g/mol
InChI Key: KCJOSYVHWLABNF-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis for Heteroaryl-Substituted Benzimidazoles

N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles have been synthesized using microwave-assisted methods. This process facilitates Suzuki–Miyaura cross-coupling with heteroaryl halides to produce a variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).

Structural and Spectroscopic Characterization

The compound and its derivatives have been structurally characterized using various spectroscopic methods, including FT-IR, NMR, and MS. Crystal structures were confirmed by X-ray diffraction and compared with DFT calculations (Wu, Chen, Chen, & Zhou, 2021). Additionally, the study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole revealed its potential as a raw substitute material, with its molecular structure confirmed by spectroscopies and X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022).

Boric Acid Ester Intermediates

Studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, show their synthesis and confirmation through spectroscopy and X-ray diffraction. These studies also involve DFT calculations for molecular structures and physicochemical property analysis (Huang et al., 2021).

Suzuki Cross-Coupling Methodology

A methodology based on Suzuki cross-coupling reaction has been developed for introducing aryl and vinyl substituents in certain compounds, utilizing derivatives of the chemical (Babudri, Cardone, Cioffi, Farinola, Naso, & Ragni, 2006).

PET Radioligand Development

Derivatives of N-(3-chlorophenyl)-2-picolinamide, including similar compounds, have been synthesized for PET imaging of metabotropic glutamate receptors in the brain. This involves the development of radioligands for potential clinical evaluation (Kil et al., 2014).

Properties

IUPAC Name

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-10-9-12(11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJOSYVHWLABNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628485
Record name N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911227-46-8
Record name N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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